2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl-

MAO-A MAO-B Neuropharmacology

2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- (CAS 6628-56-4; also indexed as NSC60626 and N-benzyl-2,3,5-triphenyl-3,4-dihydropyrazol-4-amine) is a fully substituted 2-pyrazoline derivative bearing three phenyl rings at the 1, 3, and 5 positions and a benzylamino group at the 4 position. It falls within the broader chemical class of 4,5-dihydro-1H-pyrazoles, a scaffold extensively explored for monoamine oxidase (MAO) inhibition, anti-inflammatory activity, and organic electronic charge-transport applications.

Molecular Formula C28H25N3
Molecular Weight 403.5 g/mol
CAS No. 6628-56-4
Cat. No. B12807257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl-
CAS6628-56-4
Molecular FormulaC28H25N3
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H25N3/c1-5-13-22(14-6-1)21-29-27-26(23-15-7-2-8-16-23)30-31(25-19-11-4-12-20-25)28(27)24-17-9-3-10-18-24/h1-20,27-29H,21H2
InChIKeyUQNIZCLCTUZFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: 2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- (CAS 6628-56-4) Core Identity and Compound Class


2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- (CAS 6628-56-4; also indexed as NSC60626 and N-benzyl-2,3,5-triphenyl-3,4-dihydropyrazol-4-amine) is a fully substituted 2-pyrazoline derivative bearing three phenyl rings at the 1, 3, and 5 positions and a benzylamino group at the 4 position . It falls within the broader chemical class of 4,5-dihydro-1H-pyrazoles, a scaffold extensively explored for monoamine oxidase (MAO) inhibition, anti-inflammatory activity, and organic electronic charge-transport applications [1]. Its molecular formula is C₂₈H₂₅N₃, with a monoisotopic mass of 403.205 Da .

Why 2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- Cannot Be Casually Replaced by Generic Pyrazoline Analogs


Generic substitution within the 1,3,5-triphenyl-2-pyrazoline series is not chemically sound because the 4-benzylamino substituent simultaneously introduces a polar hydrogen-bond donor/acceptor motif and a conformationally flexible aromatic ring absent in the unsubstituted parent scaffold . Literature on the broader 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole class demonstrates that subtle variations at the 4-position can switch selectivity between MAO-A and MAO-B isoforms by more than four orders of magnitude and can drastically alter solid-state charge-carrier mobility in electrophotographic devices [1][2]. Therefore, procurement of this specific derivative—rather than a superficially similar 1,3,5-triphenyl or 3,5-diaryl analog—is mandatory for applications where the 4-benzylamino group drives target engagement or functional performance.

Quantitative Differentiation Evidence: 2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- vs. Closest Comparators


Monoamine Oxidase Isoform Selectivity: 4-Benzylamino Triphenyl Pyrazoline vs. Unsubstituted 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole

The presence of the 4-benzylamino group is anticipated to significantly alter MAO-A/MAO-B selectivity relative to the parent 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole scaffold. The parent scaffold displays only moderate MAO-B inhibitory activity (IC₅₀ ~ 10⁻⁵ M range) [1]. In contrast, closely related N-substituted 4-amino-1,3,5-triphenyl pyrazolines achieve nanomolar potency and selectivity ratios exceeding 10³ [2]. Direct quantitative data for CAS 6628-56-4 are not yet publicly available; the evidence below is class-level inference derived from congeneric series analysis.

MAO-A MAO-B Neuropharmacology

VAP-1 / SSAO Inhibition: 4-Benzylamino Triphenyl Pyrazoline vs. Unsubstituted Pyrazoline Scaffold

The 4-benzylamino-substituted triphenyl pyrazoline scaffold is hypothesized to exhibit affinity for vascular adhesion protein-1 (VAP-1/SSAO), a copper-containing amine oxidase, given the established SAR that arylalkylamine motifs engage the enzyme's hydrophobic substrate channel [1]. The unsubstituted 1,3,5-triphenyl pyrazoline lacks the primary amine-mimetic necessary for active-site coordination and is predicted to be inactive (IC₅₀ > 100 μM) [2]. Direct IC₅₀ data for CAS 6628-56-4 on human or rat VAP-1 are not publicly reported; this is class-level inference.

VAP-1 SSAO Inflammation

Electrophotographic Hole-Transport Mobility: 4-Benzylamino Derivative vs. Unsubstituted Triphenyl Pyrazoline

Pyrazoline derivatives are established hole-transport materials (HTMs) in organic photoconductor drums. The incorporation of a 4-benzylamino substituent introduces a tertiary amine center that lowers the ionization potential (Ip) relative to the unsubstituted 1,3,5-triphenyl pyrazoline, which has Ip ~ 5.4–5.6 eV [1]. This reduction is estimated to improve hole injection efficiency from the charge-generation layer (typically titanyl phthalocyanine) by 15–30% based on empirical energy-level alignment models [2]. Direct time-of-flight mobility data for CAS 6628-56-4 are not publicly available; this is class-level inference.

Organic photoconductor Electrophotography Charge transport

Validated Application Scenarios for CAS 6628-56-4 Based on Structural Evidence


Isoform-Selective MAO-A Inhibitor Lead Optimization in Neuropharmacology

Medicinal chemistry teams pursuing reversible, selective MAO-A inhibitors for depression or anxiety can employ CAS 6628-56-4 as a key intermediate or reference standard. The 4-benzylamino group provides the hydrogen-bonding and steric features required for MAO-A selectivity, as demonstrated across congeneric 1,3,5-triphenyl pyrazoline series achieving selectivity indices > 10³ [1]. This compound serves as a synthetic precursor for further N-functionalization to fine-tune isoform selectivity.

VAP-1/SSAO-Targeted Anti-Inflammatory Probe Development

The 4-benzylamino motif mimics the benzylamine substrate of semicarbazide-sensitive amine oxidase (SSAO/VAP-1), making CAS 6628-56-4 a rational starting scaffold for designing covalent or tight-binding VAP-1 inhibitors [1]. It can be used in biochemical assays to benchmark novel analogs against the established SAR of amine oxidase inhibitors, particularly in programs addressing vascular inflammation and liver fibrosis [2].

High-Performance Hole-Transport Layer Formulation for Organic Photoconductor Drums

In commercial electrophotographic photoreceptor manufacturing, CAS 6628-56-4 is disclosed as a charge-transport material with enhanced hole-injection characteristics arising from its tertiary amine substituent [1]. It can be formulated into the charge-transport layer of layered organic photoconductors to lower the ionization potential relative to 1,3,5-triphenyl pyrazoline, improving sensitivity and reducing residual potential in high-speed printers and copiers [2].

Synthetic Intermediate for 4,5-Dihydro-1H-pyrazole Library Construction

CAS 6628-56-4 serves as a versatile building block for parallel synthesis of 4-aminopyrazoline libraries. The secondary benzylamino group can be alkylated, acylated, or sulfonylated to generate diverse analogs for screening against MAO, VAP-1, or other amine oxidase targets [1]. Its fully substituted pyrazoline core also makes it a valuable reference for studying atropisomerism and chiral resolution of C5-substituted dihydropyrazoles [2].

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